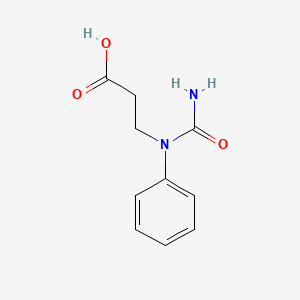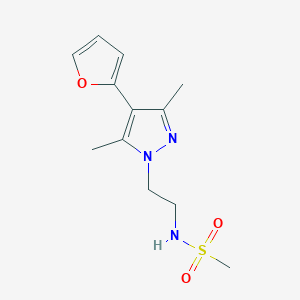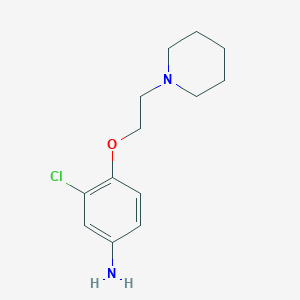![molecular formula C19H17NO4S2 B2743803 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid CAS No. 931314-32-8](/img/structure/B2743803.png)
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring with sulfonamide and carboxylic acid functional groups
Mecanismo De Acción
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . It specifically interacts with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
The compound binds to β-catenin via direct affinity interaction . This binding induces β-catenin ubiquitination and proteasomal degradation . The effective concentration for this action is between 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This action selectively inhibits the proliferation of Wnt-dependent cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It also suppresses the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Análisis Bioquímico
Biochemical Properties
The compound 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . It is a potent and selective inhibitor of Wnt/β-catenin signaling . It binds to β-catenin, promoting its degradation, and specifically downregulates Wnt/β-catenin target genes .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It influences cell function by suppressing the Wnt3a-induced TOP-Luc activation and increasing active β-catenin levels .
Molecular Mechanism
The molecular mechanism of action of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid involves direct affinity interaction with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Dosage Effects in Animal Models
In animal models, the effects of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid vary with different dosages . It has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models when administered intraperitoneally daily for 2 weeks at dosages of 10-20 mg/kg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonamide group can be achieved through sulfonylation reactions using sulfonyl chlorides and amines. The carboxylic acid group is often introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound shares the sulfonamide group but has a different core structure.
4-Phenylthiophene-2-carboxylic acid: Similar thiophene ring structure but lacks the sulfonamide group.
Sulfonylureas: These compounds also contain sulfonamide groups and are used in medicinal chemistry.
Uniqueness
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20(2)26(23,24)18-16(12-25-17(18)19(21)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFQXZAMFFTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)

![3-[1-(1-Prop-2-enoyl-2,3-dihydroindole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2743728.png)


![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2743733.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2743736.png)




![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743741.png)

